molecular formula C7H6ClIN4 B12992581 5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12992581
M. Wt: 308.51 g/mol
InChI Key: YRHAYKLDGKXEIE-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been investigated for their anticancer and antimicrobial properties.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-Chloro-3-ethyl-N-[(1-oxido-3-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C7H6ClIN4

Molecular Weight

308.51 g/mol

IUPAC Name

5-chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C7H6ClIN4/c1-10-6-2-5(8)12-7-4(9)3-11-13(6)7/h2-3,10H,1H3

InChI Key

YRHAYKLDGKXEIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC2=C(C=NN12)I)Cl

Origin of Product

United States

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